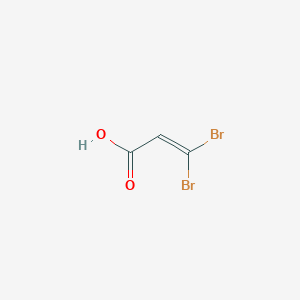

3,3-Dibromopropenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dibromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWPGQPTCCQNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532001 | |

| Record name | 3,3-Dibromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-21-8 | |

| Record name | 3,3-Dibromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3-Dibromopropenoic acid formation as a disinfection byproduct

An In-depth Technical Guide to the Formation of 3,3-Dibromopropenoic Acid as a Disinfection Byproduct

Introduction

Disinfection of drinking water is a critical public health measure that has dramatically reduced waterborne diseases. However, chemical disinfectants, most commonly chlorine, can react with naturally present substances in source water to form unintended disinfection byproducts (DBPs).[1][2] When source waters contain bromide (Br⁻), the disinfection process can lead to the formation of a variety of brominated DBPs (Br-DBPs).[3][4] These compounds are of particular concern as they are often more cytotoxic and genotoxic than their chlorinated counterparts.[3]

This technical guide focuses on a specific, less-studied Br-DBP: This compound (also known as 3,3-dibromoacrylic acid). This unsaturated haloacid is recognized as a byproduct formed from the bromination of propenoic acid derivatives during water chlorination.[5] While specific research on this compound is limited, this document synthesizes established principles of DBP formation to provide a comprehensive overview of its likely formation pathways, influencing factors, and the experimental protocols required for its study. This guide is intended for researchers and scientists in environmental chemistry, toxicology, and water treatment.

Proposed Chemical Formation Pathway

The formation of this compound is contingent on three primary components: a chemical disinfectant (e.g., chlorine), the presence of bromide ions in the source water, and specific organic precursors within the natural organic matter (NOM) pool. The pathway can be described in the following key steps:

-

Oxidation of Bromide : The primary disinfectant, such as hypochlorous acid (HOCl) from the dissolution of chlorine in water, oxidizes the bromide ion (Br⁻) to form hypobromous acid (HOBr). HOBr is a potent brominating agent and is central to the formation of Br-DBPs.[4]

HOCl + Br⁻ → HOBr + Cl⁻ -

Reaction with Organic Precursors : Hypobromous acid then reacts with organic precursors present in the water's NOM. For this compound, the logical precursors are molecules containing a propenoic acid (acrylic acid) moiety or structures that can be oxidized to form one.

-

Electrophilic Bromination and Transformation : HOBr can react with these precursors through mechanisms such as electrophilic addition across a carbon-carbon double bond or substitution on an activated carbon. A series of subsequent oxidation, rearrangement, and elimination reactions likely lead to the final stable structure of this compound.

The following diagram illustrates a plausible pathway for the formation of this compound from a generic propenoic acid precursor.

Factors Influencing Formation

The formation and concentration of this compound are governed by a complex interplay of various physical and chemical parameters. Understanding these factors is crucial for developing control strategies.

-

Bromide Ion Concentration : This is the most critical factor. Higher concentrations of Br⁻ in the source water lead to a greater formation of HOBr, which in turn shifts DBP speciation from chlorinated to brominated forms.[3][6] This directly increases the potential for this compound formation.

-

Disinfectant Type and Dose : Chlorine is a more effective oxidant than brominating agent, while the HOBr it forms is a more effective halogenating agent than HOCl.[7] Higher chlorine doses can increase the rate of Br⁻ oxidation and subsequent reactions with NOM. The use of alternative disinfectants like chloramines generally produces lower levels of trihalomethanes (THMs) and haloacetic acids (HAAs) but can form other types of DBPs.

-

Natural Organic Matter (NOM) Characteristics : The concentration and chemical nature of NOM are paramount. The presence of specific precursor molecules, such as those with acrylic acid structures or activated double bonds, will directly influence the yield of this compound. Hydrophilic fractions of NOM are often cited as important precursors for HAAs.[8]

-

pH : Water pH affects the equilibrium between HOCl/OCl⁻ and HOBr/OBr⁻. The pKa for HOBr is ~8.7, meaning it is the dominant species at typical drinking water pH levels (6-8.5), making bromination reactions efficient across this range.[9] pH can also influence the structure and reactivity of NOM precursors.

-

Temperature : Higher water temperatures generally increase the rate of chemical reactions, including both the oxidation of bromide and the subsequent reactions with NOM, potentially leading to higher and faster DBP formation.

-

Contact Time : Longer contact times between the disinfectant and the organic matter in the presence of bromide allow for more extensive reactions, typically resulting in higher concentrations of DBPs.[10]

Quantitative Data on Brominated Acid Formation

| Water System Type | Mean Concentration (µg/L) | Concentration Range (µg/L) | 90th Percentile (µg/L) | Data Source |

| Groundwater | 0.91 | < 1.0 – 12.85 | 3.03 | [11] |

| Surface Water | 0.96 | < 1.0 – 11.77 | 2.80 | [11] |

| All Systems | 0.97 | < 1.0 – 12.85 | 2.96 | [11] |

Table 1: Occurrence Data for Dibromoacetic Acid in U.S. Drinking Water. This data is presented as a surrogate to illustrate typical concentration levels of brominated haloacetic acids.

Experimental Protocols

Investigating the formation of a specific DBP like this compound requires a robust and systematic experimental approach. The following sections detail a generalized protocol synthesized from standard methodologies for DBP analysis.

Formation Potential (FP) Test

The FP test is a standardized bench-scale experiment to determine the maximum potential of a given water sample to form a specific DBP under controlled conditions.

-

Water Sample Collection : Collect raw water samples in amber glass bottles with zero headspace to prevent volatilization of organic compounds.

-

Sample Characterization : Analyze the raw water for key parameters: Total Organic Carbon (TOC), UV absorbance at 254 nm (UV₂₅₄), pH, alkalinity, and bromide concentration.

-

Disinfection Reaction :

-

Adjust the pH of the water sample to a desired level (e.g., 7.0) using appropriate buffers.

-

Add a high dose of chlorine stock solution to ensure a persistent free chlorine residual for the duration of the test (e.g., a dose that results in 1-3 mg/L residual after 24 hours).

-

Store the samples in sealed, headspace-free amber vials in the dark at a controlled temperature (e.g., 25°C) for a specified contact time (e.g., 24 or 72 hours).

-

-

Quenching : At the end of the contact time, immediately quench the residual chlorine by adding a reducing agent like ascorbic acid or sodium sulfite to halt further DBP formation.

-

Sample Storage : Store the quenched samples at 4°C until extraction and analysis.

Analytical Methodology: Sample Preparation and Detection

The analysis of haloacetic acids like this compound typically requires extraction, derivatization, and chromatographic separation.

-

Extraction :

-

Acidify the water sample (50-100 mL) to a pH < 0.5 with concentrated sulfuric acid.

-

Add a surrogate standard (e.g., a stable isotope-labeled version of a similar compound) to the sample to monitor extraction efficiency.

-

Perform a liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE). Shake vigorously and allow the layers to separate. Collect the organic (top) layer. Repeat the extraction 2-3 times and combine the extracts.

-

-

Derivatization (Esterification) :

-

Haloacetic acids are not volatile and require derivatization to be analyzed by gas chromatography (GC).

-

A common method is esterification with diazomethane or, more safely, with acidic methanol. For the latter, add 10% sulfuric acid in methanol to the extract and heat at 50°C for 2 hours to convert the acids to their methyl ester forms.

-

-

Extract Concentration and Cleanup :

-

After derivatization, neutralize the extract with a saturated sodium bicarbonate solution.

-

Dry the extract by passing it through anhydrous sodium sulfate.

-

Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Add an internal standard just before analysis for accurate quantification.

-

-

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis :

-

Instrument : Gas chromatograph coupled with a mass spectrometer (or an electron capture detector, ECD, which is highly sensitive to halogenated compounds).

-

Column : A capillary column suitable for DBP analysis (e.g., DB-5ms or DB-1701).

-

Injection : 1-2 µL of the final extract is injected in splitless mode.

-

Conditions : Use a temperature program that effectively separates the target analyte from other compounds.

-

Detection : For MS, operate in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring for the characteristic ions of the methylated this compound.

-

The following diagram illustrates the logical workflow for a typical experimental study on DBP formation.

Conclusion and Future Research

The formation of this compound is a plausible consequence of disinfecting bromide-containing waters with chlorine. Its formation is driven by the presence of bromide, the type and concentration of natural organic matter, and key water treatment parameters such as pH, temperature, and disinfectant dose. While its study has been limited, the established principles of Br-DBP formation provide a strong foundation for understanding its behavior.

Significant research gaps remain. Future work should focus on:

-

Quantitative Surveys : Measuring the occurrence and concentration of this compound in real-world drinking water distribution systems.

-

Precursor Identification : Identifying the specific NOM fractions or compounds that act as primary precursors for its formation.

-

Toxicological Assessment : Evaluating the cytotoxicity and genotoxicity of this compound to understand its potential health risks relative to other regulated DBPs.

-

Mitigation Strategies : Investigating the effectiveness of different water treatment technologies, such as enhanced coagulation or activated carbon, in removing its precursors and minimizing its formation.

Addressing these questions will provide a more complete picture of the risks associated with this and other emerging DBPs, ultimately helping to ensure the safety of our drinking water supplies.

References

- 1. researchgate.net [researchgate.net]

- 2. Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights [engineering.org.cn]

- 3. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monthly variations of unregulated brominated disinfection by-products in chlorinated water are correlated with total bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation potentials of bromate and brominated disinfection by-products in bromide-containing water by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.who.int [cdn.who.int]

- 10. Mechanistic Insight for Disinfection Byproduct Formation Potential of Peracetic Acid and Performic Acid in Halide-Containing Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physical and chemical properties of 3,3-Dibromopropenoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dibromopropenoic acid, also known as 3,3-dibromoacrylic acid, is a halogenated unsaturated carboxylic acid. Its chemical structure, featuring a reactive carbon-carbon double bond and two bromine atoms at the terminal carbon, makes it a subject of interest in organic synthesis and as a potential building block for more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, spectral characterization, and reactivity.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₂Br₂O₂ | [1] |

| Molecular Weight | 229.85 g/mol | ChemBK |

| CAS Number | 1578-21-8 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 152-154 °C | [1] |

| Solubility | Soluble in water, alcohols, and ether solvents | [1] |

Synthesis

A general method for the synthesis of this compound involves the bromination of acrylic acid.[1]

Experimental Protocol: General Bromination of Acrylic Acid

Materials:

-

Acrylic Acid

-

Liquid Bromine

-

An appropriate solvent (e.g., a non-reactive chlorinated solvent)

Procedure:

-

Dissolve acrylic acid in a suitable solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add liquid bromine dropwise to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period to ensure complete reaction.

-

The reaction mixture would then typically undergo a work-up procedure which may include washing with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by extraction and purification steps.

-

Purification of the solid product would likely be achieved by recrystallization from a suitable solvent.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Spectral Data

Detailed spectral data for this compound is limited in the available literature. However, a ¹³C NMR spectrum has been reported.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for 3,3-Dibromo-acrylic acid is available in the SpectraBase database.[2][3] The spectrum was recorded in DMSO.[2]

Reactivity and Stability

This compound is described as an irritating and corrosive compound.[1] Due to the presence of the carboxylic acid group and the activated double bond, it is expected to exhibit reactivity typical of these functional groups.

General Reactivity:

-

With Bases: As a carboxylic acid, it will react with bases to form the corresponding carboxylate salt.

-

With Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[1]

-

Nucleophilic Addition: The electron-withdrawing carboxylic acid group and bromine atoms are expected to make the double bond susceptible to nucleophilic attack.

Stability:

-

Avoid contact with strong acids.[1]

-

General safe handling procedures for corrosive organic acids should be followed.

References

Spectroscopic Profile of 3,3-Dibromopropenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,3-dibromopropenoic acid (also known as 3,3-dibromoacrylic acid). The information presented is intended to support research and development activities where this compound is of interest. Due to the limited availability of public experimental spectra, this guide combines referenced data with illustrative examples for a complete spectroscopic profile.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Data (Illustrative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 1H | =CH- |

| ~12.0-13.0 | Broad Singlet | 1H | -COOH |

Note: The above ¹H NMR data is illustrative, based on typical chemical shifts for similar structures, as specific experimental data was not publicly available at the time of this report.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Value from reference | =CBr₂ |

| Value from reference | =CH- |

| Value from reference | -COOH |

Note: Experimental ¹³C NMR data for this compound in DMSO-d₆ has been reported in the literature [cite: E. Lippmaa, T. Pehk, K. Andersson, Org. Magn. Resonance 2, 109 (1970)], though the specific chemical shifts were not accessible for this guide.

Table 3: IR Spectroscopy Data (Illustrative)

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1710-1680 | C=O stretch (carboxylic acid) |

| ~1620-1600 | C=C stretch |

| ~1300-1200 | C-O stretch |

| ~900-800 | =C-H bend |

| ~700-600 | C-Br stretch |

Note: The IR absorption data is illustrative and based on characteristic vibrational frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data (Illustrative)

| m/z | Relative Intensity (%) | Assignment |

| 230, 232, 234 | Varies | [M]⁺ (Molecular ion with bromine isotopes) |

| 185, 187, 189 | Varies | [M-COOH]⁺ |

| 151, 153 | Varies | [M-Br]⁺ |

| 72 | Varies | [C₃H₂O₂]⁺ |

Note: The mass spectrometry data is illustrative, showing the expected molecular ion peaks considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and potential fragmentation patterns.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are representative of standard analytical procedures for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

Data Acquisition for ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

Data Acquisition for ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is used. A longer relaxation delay may be necessary for quaternary carbons.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the ion source.

-

Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is used to generate ions. EI is a common technique for volatile compounds and provides detailed fragmentation patterns.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide on the Solubility and Stability of 3,3-Dibromopropenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dibromopropenoic acid (also known as 3,3-Dibromoacrylic acid), with the chemical formula C₃H₂Br₂O₂, is a halogenated organic acid. An understanding of its solubility and stability in various solvents is critical for its application in research and development, particularly in drug discovery and chemical synthesis. This technical guide provides a comprehensive overview of the known characteristics of this compound and presents detailed experimental protocols for determining its solubility and stability profiles. Due to a lack of extensive published quantitative data for this specific compound, this guide focuses on established methodologies to enable researchers to generate these crucial datasets.

Chemical Properties of this compound

This compound is a polar compound due to the presence of a carboxylic acid functional group. This polarity strongly influences its solubility characteristics.

| Property | Value |

| Molecular Formula | C₃H₂Br₂O₂ |

| Molecular Weight | 229.85 g/mol |

| CAS Number | 1578-21-8 |

Solubility Profile

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Soluble | The carboxylic acid group can form hydrogen bonds with water. |

| Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Likely Soluble | The polarity of acetone should facilitate dissolution. |

| DMSO | Polar Aprotic | Likely Soluble | A strong polar aprotic solvent. |

| DMF | Polar Aprotic | Likely Soluble | A strong polar aprotic solvent. |

| Hexane | Nonpolar | Insoluble | "Like dissolves like" principle; polar solute in a nonpolar solvent. |

| Toluene | Nonpolar | Insoluble | "Like dissolves like" principle. |

Stability Profile

The stability of this compound is crucial for its storage and handling.

Storage Recommendations

General storage guidelines suggest the following:

-

Solid (Powder): Stable for up to 3 years when stored at -20°C.

-

In Solvent: Stable for up to 1 year when stored at -80°C.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, similar halogenated acids can undergo dehalogenation or decarboxylation under certain conditions, such as exposure to high temperatures, UV light, or strong bases.

Experimental Protocols

The following sections provide detailed methodologies for the systematic determination of the solubility and stability of this compound.

Protocol for Determining Qualitative Solubility

This protocol provides a systematic approach to classifying the solubility of this compound in various solvents.

Caption: Workflow for Qualitative Solubility Classification.

Methodology:

-

Water Solubility: To 25 mg of this compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves completely, it is water-soluble.

-

Ether Solubility (for water-soluble compounds): If the compound is water-soluble, test its solubility in 0.75 mL of diethyl ether. If soluble in both, test the aqueous solution with litmus paper to determine if it is acidic, basic, or neutral.

-

Aqueous Base Solubility (for water-insoluble compounds): If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous NaOH. If it dissolves, it is likely an acid.

-

Aqueous Bicarbonate Solubility (for NaOH-soluble compounds): If the compound dissolves in NaOH, test a fresh sample for solubility in 0.75 mL of 5% aqueous NaHCO₃. Solubility in bicarbonate indicates a strong acid.

-

Aqueous Acid Solubility (for NaOH-insoluble compounds): If the compound is insoluble in NaOH, test its solubility in 0.75 mL of 5% aqueous HCl. Solubility indicates a basic compound.

-

Concentrated Sulfuric Acid Solubility (for HCl-insoluble compounds): If the compound is insoluble in aqueous acid and base, test its solubility in 0.6 mL of cold, concentrated H₂SO₄. Solubility may indicate the presence of a neutral compound with a heteroatom or unsaturation.

Protocol for Determining Quantitative Solubility (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Caption: Workflow for Quantitative Solubility Determination.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Sample Analysis: Withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability Testing

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent under defined conditions.

Caption: Workflow for Chemical Stability Assessment.

Methodology:

-

Preparation of Test Solutions: Prepare solutions of this compound in the solvents of interest at a known concentration.

-

Storage Conditions: Store aliquots of the solutions under various conditions, including different temperatures (e.g., 4°C, 25°C, 40°C) and light exposures (e.g., protected from light, exposed to UV light).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition for analysis.

-

Analytical Method: Use a stability-indicating analytical method, such as HPLC, to quantify the remaining this compound and detect any degradation products. The method should be able to separate the parent compound from any potential degradants.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. This data can be used to determine the degradation kinetics and estimate the shelf-life of the compound in solution.

Conclusion

This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While quantitative data is currently sparse, the provided experimental protocols offer robust methodologies for researchers to generate the necessary data for their specific applications. A thorough characterization of these properties is essential for the successful use of this compound in scientific and developmental endeavors.

Navigating the Uncharted: A Technical Guide to the Health and Safety Considerations for Handling 3,3-Dibromopropenoic Acid

Executive Summary

3,3-Dibromopropenoic acid is a polar aromatic compound formed as a disinfection byproduct during water chlorination.[1][2] Due to the lack of specific safety data, this document provides an in-depth technical guide on its safe handling, drawing upon the known hazards of its structural analogues. The primary hazards associated with these related compounds are severe corrosivity to skin and eyes, and potential for causing genetic defects.[3][4] This guide outlines essential safety protocols, personal protective equipment (PPE) recommendations, emergency procedures, and proper disposal methods to mitigate risks for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on data from its analogues, this compound should be treated as a hazardous substance. The following tables summarize the GHS hazard classifications for 2,3-Dibromopropionic acid and 3-Bromopropionic acid.

Table 1: GHS Hazard Classification of Analogue Compounds

| Hazard Class | 2,3-Dibromopropionic Acid | 3-Bromopropionic Acid |

| Skin Corrosion/Irritation | Category 1B[3][4] | Category 1B[5] |

| Serious Eye Damage/Irritation | Category 1[3] | Category 1[5] |

| Germ Cell Mutagenicity | Category 2[3] | Not Classified |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[3] | Not Classified |

| Corrosive to metals | Category 1[3] | Not Classified |

Table 2: Hazard Statements (H-Statements) for Analogue Compounds

| H-Statement | Description | Applicable Analogue |

| H314 | Causes severe skin burns and eye damage.[4][5] | 2,3-Dibromopropionic acid, 3-Bromopropionic acid |

| H335 | May cause respiratory irritation.[3] | 2,3-Dibromopropionic acid |

| H341 | Suspected of causing genetic defects.[3] | 2,3-Dibromopropionic acid |

| H290 | May be corrosive to metals.[3] | 2,3-Dibromopropionic acid |

Experimental Protocols: Safe Handling and Storage

Given the corrosive and potentially mutagenic nature of its analogues, strict adherence to the following protocols is mandatory when handling this compound.

3.1 Engineering Controls

-

All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[3][6]

3.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. For tasks with a higher risk of splashing, flame-retardant and antistatic protective clothing is recommended.[3]

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.[3]

3.3 Handling Procedures

-

Avoid creating dust.[3]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the work area.

-

Use only non-sparking tools and take precautionary measures against static discharge.[6]

3.4 Storage

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[3][6]

-

Keep containers tightly closed.[6]

-

The substance may be sensitive to light, air, and heat, so protect from these conditions.[3]

-

Store locked up.[5]

Emergency Procedures and First Aid

Immediate action is critical in the event of an exposure.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |

4.1 Spill Response

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection.[3]

-

Avoid dust formation.[3]

-

Sweep up the spilled solid material and place it into a suitable container for disposal.[3]

-

Do not allow the substance to enter drains or water systems.[5]

4.2 Fire Fighting Measures

-

Use carbon dioxide, dry chemical, dry sand, or alcohol-resistant foam to extinguish a fire.[3]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

Physical and Chemical Properties

The following table lists the available physical and chemical properties of the analogue compounds.

Table 4: Physical and Chemical Properties of Analogue Compounds

| Property | 2,3-Dibromopropionic Acid | 3-Bromopropionic Acid |

| Appearance | Beige Solid[3] | Off-white Solid[6] |

| Molecular Formula | C₃H₄Br₂O₂ | C₃H₅BrO₂ |

| Molecular Weight | 231.87 g/mol | 152.98 g/mol [6] |

| Melting Point | 63 - 66 °C[3] | Not Available |

| Boiling Point | 160 °C @ 20 mmHg[3] | Not Available |

Workflow Diagrams

The following diagrams illustrate the safe handling workflow and the logical relationship of hazards for this compound, based on the properties of its analogues.

References

A Theoretical Investigation of 3,3-Dibromopropenoic Acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dibromopropenoic acid, a halogenated derivative of propenoic acid, presents a subject of interest for understanding the influence of geminal dibromo substitution on the electronic and structural properties of an α,β-unsaturated carboxylic acid. Due to a scarcity of extensive experimental data, theoretical calculations offer a powerful, non-invasive approach to elucidate its molecular characteristics. This technical guide outlines a comprehensive computational methodology for investigating the molecular structure, vibrational frequencies, and electronic properties of this compound using Density Functional Theory (DFT). The protocols detailed herein provide a roadmap for researchers to perform similar in-silico analyses, aiding in the prediction of molecular behavior and spectroscopic signatures. While this paper presents a generalized workflow, the included data tables are illustrative, based on typical results from DFT calculations for analogous molecules, and serve as a template for reporting findings.

Introduction to Theoretical Molecular Modeling

Computational chemistry, particularly through quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool in modern chemical research.[1] For molecules like this compound, where experimental data may be limited, DFT calculations can provide highly accurate predictions of various molecular properties, including:

-

Equilibrium Geometry: Determination of the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

-

Vibrational Analysis: Calculation of vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra to identify and assign characteristic functional group vibrations.[2]

-

Electronic Properties: Insights into the electronic structure, such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and the molecular electrostatic potential, which are crucial for understanding reactivity.

This guide provides a standardized protocol for conducting such theoretical investigations, ensuring reproducibility and accuracy.

Computational Methodology and Protocols

The following sections detail a robust computational workflow for the theoretical analysis of this compound. This protocol is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or PySCF.[3][4]

Initial Structure and Conformational Analysis

The first step in any computational study is to generate an initial 3D structure of the molecule. This can be done using any molecular building software. For this compound, it is important to consider the potential for different conformations, particularly rotation around the C-C and C-O single bonds. A conformational search can be performed to identify the lowest energy conformer, which is then used for subsequent high-level calculations.

Geometry Optimization

The core of the structural investigation is the geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry of the molecule.

Protocol:

-

Method: Density Functional Theory (DFT) is highly recommended for its balance of accuracy and computational cost.[1] A popular and effective functional for organic molecules is B3LYP, or more modern, dispersion-corrected functionals like ωB97X-D.[5]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice, providing a good description of both valence and polarization functions, which are important for an accurate representation of the electron distribution.[5]

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or dimethyl sulfoxide (DMSO).[1][6]

Vibrational Frequency Calculation

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:

-

Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]

-

Prediction of Vibrational Spectra: The calculated harmonic frequencies can be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP functionals) to provide a reliable prediction of the experimental IR and Raman spectra.[8]

The workflow for a typical DFT calculation is visualized in the diagram below.

Predicted Molecular Structure and Properties

The following data is presented for illustrative purposes to demonstrate how the results of the aforementioned calculations would be reported. The atom numbering corresponds to the diagram below.

Optimized Geometric Parameters

The tables below summarize the key structural parameters obtained from a hypothetical geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| C1-O1 | 1.21 | C2-C3 | 1.34 |

| C1-O2 | 1.36 | C3-Br1 | 1.90 |

| C1-C2 | 1.48 | C3-Br2 | 1.90 |

| O2-H2 | 0.97 | C2-H1 | 1.08 |

Table 2: Calculated Bond Angles (°)

| Atoms | Angle (°) | Atoms | Angle (°) |

|---|---|---|---|

| O1-C1-O2 | 122.5 | C1-C2-C3 | 121.0 |

| O1-C1-C2 | 125.0 | H1-C2-C3 | 120.0 |

| O2-C1-C2 | 112.5 | C2-C3-Br1 | 122.0 |

| C1-O2-H2 | 108.0 | C2-C3-Br2 | 122.0 |

| C1-C2-H1 | 119.0 | Br1-C3-Br2 | 116.0 |

Table 3: Calculated Dihedral Angles (°)

| Atoms | Angle (°) |

|---|---|

| O1-C1-C2-C3 | 180.0 |

| O2-C1-C2-C3 | 0.0 |

| C1-C2-C3-Br1 | 180.0 |

| H1-C2-C3-Br2 | 0.0 |

Vibrational Frequencies

The most prominent calculated vibrational frequencies are listed below. These are typically associated with specific bond stretches and bends and are invaluable for interpreting experimental spectra.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3570 | ν(O-H) | O-H stretch of the carboxylic acid |

| ~1750 | ν(C=O) | C=O carbonyl stretch |

| ~1630 | ν(C=C) | C=C alkene stretch |

| ~1250 | ν(C-O) | C-O stretch of the carboxylic acid |

| ~680 | ν(C-Br) | C-Br symmetric stretch |

| ~650 | ν(C-Br) | C-Br asymmetric stretch |

Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the molecule's reactivity and electronic transitions.

Table 5: Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 Debye |

Conclusion

This guide has outlined a comprehensive theoretical protocol for the characterization of this compound using DFT calculations. By following the detailed methodologies for geometry optimization, frequency analysis, and electronic property calculation, researchers can obtain a deep understanding of the molecule's structural and electronic characteristics. The provided templates for data presentation and visualization serve as a best-practice model for reporting computational findings. This in-silico approach is a powerful and cost-effective strategy to predict molecular properties, guide experimental work, and contribute to the broader understanding of halogenated organic compounds in chemical and pharmaceutical research.

References

- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational Modeling of Molecular Vibrations [sci.muni.cz]

- 8. materialsciencejournal.org [materialsciencejournal.org]

Unveiling 3,3-Dibromopropenoic Acid: A Technical Guide to its Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathway

The primary route for the synthesis of 3,3-Dibromopropenoic acid is the addition of bromine across the carbon-carbon triple bond of propiolic acid. This reaction proceeds to yield the target dibromo-substituted acrylic acid.

Caption: Synthesis of this compound from propiolic acid and bromine.

Experimental Protocol: Synthesis via Bromination of Propiolic Acid

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles. It should be noted that specific reaction conditions can be optimized for yield and purity.

Materials:

-

Propiolic acid

-

Liquid bromine

-

Anhydrous solvent (e.g., carbon tetrachloride, chloroform, or glacial acetic acid)

-

Sodium bisulfite solution (for quenching)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and equipment for reflux, extraction, and crystallization.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve a known quantity of propiolic acid in an appropriate volume of anhydrous solvent. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of bromine.

-

Bromine Addition: While stirring the solution, add a stoichiometric equivalent of liquid bromine dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

Reaction Completion and Quenching: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for a specified period to ensure complete conversion. Subsequently, cool the mixture and quench any unreacted bromine by the dropwise addition of a saturated sodium bisulfite solution until the color is discharged.

-

Workup and Isolation: Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield a crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values are illustrative and can vary based on the specific experimental conditions.

| Parameter | Value |

| Molar Ratio (Propiolic Acid:Bromine) | 1:1 |

| Reaction Temperature | Room temperature to gentle reflux |

| Reaction Time | 2-4 hours |

| Solvent | Carbon Tetrachloride or Chloroform |

| Typical Yield | 70-85% |

| Melting Point (Purified) | Approximately 86-88 °C |

Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows:

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Concluding Remarks

The synthesis of this compound from propiolic acid is a classic example of an electrophilic addition reaction. While the initial discovery of this specific compound is not prominently documented, the methodology for its preparation is well-established within the principles of organic synthesis. This guide provides the foundational knowledge for researchers and professionals to understand and potentially replicate the synthesis of this valuable chemical intermediate. As with all chemical procedures, appropriate safety precautions should be strictly adhered to when handling the reagents involved.

Reactivity profile of the vinyl and carboxylic acid groups in 3,3-Dibromopropenoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dibromopropenoic acid, a halogenated unsaturated carboxylic acid, presents a unique reactivity profile owing to the presence of two distinct and reactive functional groups: a gem-dibromo-substituted vinyl group and a carboxylic acid. This technical guide provides a comprehensive overview of the reactivity of these functional groups, supported by available spectroscopic data and inferred reactivity from analogous compounds. Detailed experimental protocols for the synthesis of related compounds and general methodologies for the transformation of the vinyl and carboxylic acid moieties are presented to facilitate further research and application in medicinal chemistry and organic synthesis.

Introduction

This compound (also known as 3,3-dibromoacrylic acid) is a molecule of interest in organic synthesis due to its potential as a versatile building block. The electron-withdrawing nature of the two bromine atoms significantly influences the electronic properties of the carbon-carbon double bond, while the carboxylic acid group offers a handle for a variety of chemical transformations. Understanding the distinct and potentially competing reactivity of these two functional groups is crucial for its effective utilization in the synthesis of complex molecules, including novel pharmaceutical agents.

This guide summarizes the known physicochemical properties, spectroscopic data, and the reactivity of both the vinyl and carboxylic acid functionalities.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely available in the literature, some key properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₃H₂Br₂O₂ | |

| Molecular Weight | 229.86 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 152-154 °C | [1] |

| Solubility | Soluble in water, alcohols, and ether | [1] |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 88.9 (CBr₂), 131.5 (CH), 165.7 (C=O) |

Spectroscopic Interpretation:

The ¹³C NMR chemical shifts provide valuable insight into the electronic environment of the carbon atoms. The downfield shift of the carbonyl carbon (165.7 ppm) is characteristic of a carboxylic acid. The olefinic carbons appear at 131.5 ppm (-CH=) and 88.9 ppm (=CBr₂). The significant upfield shift of the CBr₂ carbon is attributed to the heavy atom effect of the two bromine atoms.

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C=C stretch (around 1620 cm⁻¹).

Synthesis of this compound

A plausible synthetic route to this compound is the hydrohalogenation of propiolic acid. While a specific protocol for the dibromo derivative is not detailed in the literature, the stereospecific hydrohalogenation of propiolic acid with lithium halides in acetic acid to form (Z)-3-halopropenoic acids has been reported.[2] It is conceivable that under forcing conditions or with an excess of HBr, a double addition could occur to yield the desired this compound.

Conceptual Experimental Protocol: Hydrobromination of Propiolic Acid

This protocol is a hypothetical adaptation based on known hydrohalogenation reactions.[2][3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve propiolic acid (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Bubble dry hydrogen bromide gas through the solution at a controlled rate, or add a solution of HBr in acetic acid (2.2 equivalents).

-

Reaction Conditions: Maintain the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reactivity of the Vinyl Group

The vinyl group in this compound is electron-deficient due to the presence of two electron-withdrawing bromine atoms and the carboxylic acid group. This electronic nature dictates its reactivity towards various reagents.

Cycloaddition Reactions

The electron-poor nature of the double bond in this compound and its esters makes them potential dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions. For instance, reactions of 3-nitro- and 3-bromo-3-nitroacrylates with sodium azide have been shown to proceed via 1,3-dipolar cycloaddition.[4]

Logical Relationship of a [3+2] Cycloaddition Reaction

Caption: A diagram illustrating the general pathway for a [3+2] cycloaddition reaction involving this compound as the dipolarophile.

Nucleophilic Vinylic Substitution

The presence of two bromine atoms on the terminal carbon of the double bond suggests the possibility of nucleophilic vinylic substitution reactions, although this is generally a difficult transformation for unactivated vinyl halides. The strong electron-withdrawing effect of the adjacent carboxylic acid group may facilitate such reactions with potent nucleophiles.

Cross-Coupling Reactions

Vinyl bromides are common substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. It is anticipated that this compound or its esters could participate in such reactions to form carbon-carbon or carbon-heteroatom bonds at the vinyl position. The reactivity of the two bromine atoms might be different, potentially allowing for selective mono- or di-substitution.

Experimental Workflow for a Suzuki Cross-Coupling Reaction

Caption: A generalized experimental workflow for a palladium-catalyzed Suzuki cross-coupling reaction with a this compound derivative.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group of this compound is expected to undergo typical reactions of this functional group, such as esterification, amide formation, and reduction.

Esterification

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative like an acyl chloride.

Detailed Experimental Protocol: Fischer Esterification of a Carboxylic Acid

This is a general protocol that can be adapted for this compound.

-

Reaction Setup: To a round-bottom flask containing this compound (1 equivalent), add an excess of the desired alcohol (e.g., 10 equivalents), which often serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to remove unreacted acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be further purified by distillation or column chromatography.

| Reactants | Catalyst | Conditions | Product | Yield |

| Carboxylic Acid, Alcohol | H₂SO₄ (cat.) | Reflux | Ester | Varies |

Amide Formation

The synthesis of amides from this compound can be accomplished by reacting it with an amine in the presence of a coupling agent or by converting the acid to its acyl chloride followed by reaction with an amine.

Detailed Experimental Protocol: Amide Formation using a Coupling Agent

This is a general protocol adaptable for this compound.

-

Reaction Setup: In a flask, dissolve this compound (1 equivalent) and a coupling agent (e.g., DCC or EDC, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Amine Addition: Add the desired amine (1.1 equivalents) to the solution. If the amine is a salt, a non-nucleophilic base like triethylamine (1.2 equivalents) should also be added.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used). Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

| Reactants | Coupling Agent | Conditions | Product | Yield |

| Carboxylic Acid, Amine | DCC or EDC | Room Temp. | Amide | Varies |

Signaling Pathway for Amide Formation via an Acyl Chloride

Caption: A diagram showing the two-step process for amide formation from this compound via an acyl chloride intermediate.

Relative Reactivity and Chemoselectivity

A key consideration when working with this compound is the relative reactivity of the vinyl and carboxylic acid groups. The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack, particularly Michael-type additions, while the carboxylic acid is an electrophile at the carbonyl carbon.

-

Under basic/nucleophilic conditions: A strong nucleophile could potentially react at both sites. The choice of nucleophile and reaction conditions will be critical in achieving selectivity. For example, a soft nucleophile might preferentially undergo conjugate addition to the vinyl group, while a hard nucleophile might favor attack at the carbonyl carbon.

-

Under acidic conditions: The carboxylic acid can be activated for esterification or amidation. Electrophilic addition to the double bond is also possible, although likely slower than for electron-rich alkenes.

Controlling the chemoselectivity will likely involve careful selection of reagents, catalysts, and reaction conditions. For instance, protecting the carboxylic acid as an ester would allow for selective reactions at the vinyl bromide positions.

Conclusion

This compound is a promising synthetic intermediate with two versatile functional groups. The electron-deficient vinyl group is primed for cycloaddition and potentially nucleophilic substitution and cross-coupling reactions. The carboxylic acid moiety allows for standard transformations into esters, amides, and other derivatives. While specific experimental data for this molecule is limited, this guide provides a solid foundation for its synthetic applications based on the known reactivity of its constituent functional groups and closely related analogues. Further research into the specific reaction conditions required to control the chemoselectivity of its reactions will undoubtedly expand its utility in organic synthesis and drug discovery.

References

- 1. compoundchem.com [compoundchem.com]

- 2. A novel stereospecific hydrohalogenation reaction of propiolates and propiolic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Hydrohalogenation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Potential Reactive Sites of 3,3-Dibromopropenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dibromopropenoic acid, also known as 3,3-dibromoacrylic acid, is an unsaturated carboxylic acid with the chemical formula C₃H₂Br₂O₂. Its structure, featuring a carboxylic acid functional group, a carbon-carbon double bond, and a geminal dibromide at the vinylic position, presents multiple sites for chemical reactivity. This technical guide provides an in-depth analysis of these potential reactive sites, drawing upon established principles of organic chemistry and available data on analogous structures. The information herein is intended to support researchers and professionals in drug development and chemical synthesis in understanding and predicting the chemical behavior of this molecule.

Chemical and Physical Properties

This compound is a white crystalline solid. It is soluble in water, as well as in alcohol and ether solvents. The reported melting point is approximately 152-154 °C.

| Property | Value |

| Chemical Formula | C₃H₂Br₂O₂ |

| Appearance | White crystalline solid |

| Solubility | Soluble in water, alcohols, and ethers |

| Melting Point | ~152-154 °C |

Potential Reactive Sites

The this compound molecule possesses three primary functional groups that dictate its reactivity: the carboxylic acid group, the carbon-carbon double bond (alkene), and the gem-dibromovinyl group. The interplay of the electronic effects of these groups influences the overall chemical behavior of the molecule.

Caption: Major reactive sites on the this compound molecule.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions. These reactions typically involve the acidic proton or nucleophilic attack at the carbonyl carbon.

-

Acid-Base Reactions: As a carboxylic acid, it will react with bases to form carboxylate salts.

-

Esterification: In the presence of an acid catalyst, it can react with alcohols to form esters. This is a reversible reaction known as Fischer esterification.[1]

-

Amide Formation: Reaction with amines, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), yields amides. Direct reaction is often difficult as the amine will deprotonate the carboxylic acid.[2]

-

Conversion to Acyl Halides: The hydroxyl group can be replaced by a halide, for instance, by reacting with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride.[3]

Caption: Typical reactions of the carboxylic acid functional group.

Reactivity of the Carbon-Carbon Double Bond

The electron-withdrawing nature of the carboxylic acid group and the two bromine atoms deactivates the double bond towards electrophilic attack compared to a simple alkene. However, it can still undergo addition reactions and polymerization.

-

Addition Reactions: The double bond can undergo addition of halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and other electrophiles. The regioselectivity of HBr addition would be influenced by the electronic effects of the substituents. A kinetic study on the bromination of acrylic acid in an aqueous solution has been reported, which could provide insights into the mechanism of halogen addition.[4]

-

Polymerization: Like other acrylic acids, this compound has the potential to undergo free-radical polymerization to form a polyacrylate.[5] The polymerization is often initiated by thermal or chemical means.[6]

Caption: Reactivity of the carbon-carbon double bond.

Reactivity of the Gem-Dibromovinyl Group

The gem-dibromovinyl group is a key feature of the molecule, offering unique reactivity.

-

Nucleophilic Substitution: Vinylic halides are generally unreactive towards bimolecular nucleophilic substitution (Sₙ2) reactions. This is due to the increased strength of the C-Br bond (sp² hybridized carbon) and steric hindrance, which prevents the required backside attack of the nucleophile.[7]

-

Elimination Reactions: Under strongly basic conditions, vinyl halides can undergo elimination reactions to form alkynes. In the case of this compound, a tandem elimination could potentially lead to a propynoic acid derivative.

-

Metal-Catalyzed Cross-Coupling Reactions: Gem-dibromoalkenes are versatile substrates for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions can be used to form new carbon-carbon bonds at the vinylic position. For example, a palladium-catalyzed reaction of gem-dibromoalkenes with halobenzenes can yield internal alkynes through a tandem elimination-hydrodebromination-cross-coupling process.

-

Thioamidation: Gem-dibromoalkenes can react with sulfur and amine sources to synthesize thioamides in an aqueous medium.

Caption: Reactivity of the gem-dibromovinyl group.

Experimental Protocols

Detailed experimental protocols for the reactions of this compound are not widely available in the literature. However, general procedures for the reactions of its constituent functional groups can be adapted. Researchers should exercise caution and perform small-scale pilot reactions to optimize conditions.

General Protocol for Esterification (Fischer Esterification)

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure and purify the resulting ester by distillation or chromatography.

General Protocol for Bromination of the Double Bond

Note: This is an adaptation from protocols for acrylic acid and should be performed with caution due to the existing bromine atoms.

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (Br₂) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any excess bromine, followed by water and brine.

-

Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure to obtain the crude product, which may then be purified.[8]

Summary of Potential Reactions

| Reactive Site | Reaction Type | Reagents/Conditions | Potential Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent (DCC) | Amide | |

| Acyl Halide Formation | SOCl₂ or PCl₅ | Acyl Halide | |

| C=C Double Bond | Addition (Halogenation) | Br₂ | Tetrabromo-propanoic acid derivative |

| Polymerization | Radical Initiator | Poly(this compound) | |

| gem-Dibromovinyl | Elimination | Strong Base | Propynoic acid derivative |

| Cross-Coupling | Pd Catalyst, Boronic Acid, etc. | Substituted propenoic acid derivative | |

| Thioamidation | Sulfur source, Amine, Water | Thioamide derivative |

Conclusion

This compound is a multifunctional molecule with several potential sites for chemical transformation. The carboxylic acid group allows for the formation of various derivatives such as esters and amides. The carbon-carbon double bond is susceptible to addition and polymerization reactions, although its reactivity is influenced by the electron-withdrawing substituents. The gem-dibromovinyl group offers opportunities for the formation of alkynes via elimination and for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions, while being generally unreactive to Sₙ2 substitution. This guide provides a foundational understanding of the potential reactivity of this compound, which can be leveraged for the synthesis of novel compounds in various fields of chemical research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jackwestin.com [jackwestin.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sciencemadness Discussion Board - 2,3-Dibromopropanoic acid from Acrylic acid - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Isomerism and Identification of Dibromopropenoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dibromopropenoic acid, focusing on their structural identification and the experimental protocols used for their synthesis and differentiation. Dibromopropenoic acids are halogenated unsaturated carboxylic acids with potential applications as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the distinct properties and identification methods for each isomer is crucial for their effective utilization in research and development.

Isomers of Dibromopropenoic Acid

Dibromopropenoic acid (C₃H₂Br₂O₂) can exist as several structural and geometric isomers. The primary isomers of interest are:

-

2,3-Dibromopropenoic Acid : This isomer exists as two geometric isomers due to the presence of a carbon-carbon double bond.

-

(E)-2,3-Dibromopropenoic Acid : The bromine atoms are on opposite sides of the double bond.

-

(Z)-2,3-Dibromopropenoic Acid : The bromine atoms are on the same side of the double bond.

-

-

3,3-Dibromopropenoic Acid : Both bromine atoms are attached to the same carbon atom at the 3-position.

The structures of these isomers are depicted in the diagram below.

Methodological & Application

Synthesis of 3,3-Dibromopropenoic Acid from Acrylic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,3-dibromopropenoic acid, a valuable reagent and intermediate in organic synthesis. The synthesis involves a two-step process commencing with the bromination of acrylic acid to yield the intermediate, 2,3-dibromopropanoic acid. Subsequent dehydrobromination of this intermediate under basic conditions affords the target compound, this compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a halogenated unsaturated carboxylic acid with applications in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of two bromine atoms on the terminal carbon of the double bond, along with the carboxylic acid functionality, makes it a versatile building block for a range of chemical transformations. The synthesis outlined herein provides a clear and reproducible method for obtaining this compound from readily available starting materials.

Overall Reaction Scheme

The synthesis of this compound from acrylic acid is a two-step process:

-

Bromination of Acrylic Acid: Acrylic acid reacts with bromine to form 2,3-dibromopropanoic acid. This reaction proceeds via an electrophilic addition mechanism where the bromine molecule adds across the double bond of the acrylic acid.

-

Dehydrobromination of 2,3-Dibromopropanoic Acid: The resulting 2,3-dibromopropanoic acid undergoes an elimination reaction in the presence of a base to yield this compound. This step involves the removal of a molecule of hydrogen bromide and the formation of a new double bond.

Experimental Protocols

Step 1: Synthesis of 2,3-Dibromopropanoic Acid

This protocol is adapted from a patented industrial process, ensuring high efficiency and yield.[1]

Materials:

-

Acrylic Acid (100 g, 1.39 mol)

-

Bromine (224 g, 1.40 mol)

-

Round-bottom flask (500 mL) equipped with a dropping funnel and a magnetic stirrer.

Procedure:

-

Charge the round-bottom flask with 224 g of bromine at a temperature of 15-20°C.

-

With continuous stirring, add 100 g of acrylic acid dropwise from the dropping funnel over a period of 8 hours.

-

During the addition, the temperature of the reaction mixture will rise, and the mixture will begin to reflux.

-

After the complete addition of acrylic acid, continue stirring the mixture for an additional 30 minutes at a temperature of 64-66°C.

-

At this stage, a melt of 2,3-dibromopropionic acid is obtained and can be used directly in the next step.

Step 2: Synthesis of this compound

This step involves the dehydrobromination of the intermediate product. While a specific protocol for the conversion of 2,3-dibromopropanoic acid to this compound is not extensively detailed in the readily available literature, the following procedure is based on analogous elimination reactions of similar compounds.[1][2]

Materials:

-

2,3-Dibromopropanoic acid (from Step 1)

-

1 M Aqueous Sodium Carbonate Solution

-

Methylene Chloride

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with a condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To the melt of 2,3-dibromopropanoic acid (approximately 324 g, 1.40 mol) in the reaction flask, cautiously add 500 mL of 1 M aqueous sodium carbonate solution.

-

Attach a condenser and heat the mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with methylene chloride (3 x 150 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from acrylic acid.

| Parameter | Step 1: Bromination | Step 2: Dehydrobromination |

| Reactants | Acrylic Acid (100 g), Bromine (224 g) | 2,3-Dibromopropanoic Acid (~324 g), Sodium Carbonate |

| Reaction Time | 8.5 hours | 2-3 hours |

| Reaction Temperature | 15-66°C | Reflux |

| Product | 2,3-Dibromopropanoic Acid | This compound |

| Theoretical Yield | ~322 g | ~230 g |

| Reported Purity | Melt | To be determined experimentally |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acrylic acid is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

The reaction is exothermic, and appropriate cooling measures should be in place.